2-Chloro-4,6-bis(4-methoxyphenoxy)-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-bis(4-methoxyphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 4-methoxyphenoxy groups attached to the triazine ring, along with a chlorine atom. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Chloro-4,6-bis(4-methoxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-methoxyphenol in the presence of a base. The reaction conditions often include the use of solvents such as acetone or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with 4-methoxyphenoxy groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4,6-bis(4-methoxyphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of corresponding phenols and triazine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as acetone or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Chloro-4,6-bis(4-methoxyphenoxy)-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(4-methoxyphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Chloro-4,6-bis(4-methoxyphenoxy)-1,3,5-triazine can be compared with other similar triazine compounds, such as:
2,4,6-Trichloro-1,3,5-triazine:
2,4,6-Tri(4-methoxyphenoxy)-1,3,5-triazine: Similar to the compound but with three 4-methoxyphenoxy groups instead of two.
2-Chloro-4,6-bis(4-hydroxyphenoxy)-1,3,5-triazine: Similar structure but with hydroxy groups instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which can influence its reactivity and applications.
Properties
CAS No. |
60717-15-9 |
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Molecular Formula |
C17H14ClN3O4 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-chloro-4,6-bis(4-methoxyphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C17H14ClN3O4/c1-22-11-3-7-13(8-4-11)24-16-19-15(18)20-17(21-16)25-14-9-5-12(23-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
CAHLHZJFJMXPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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